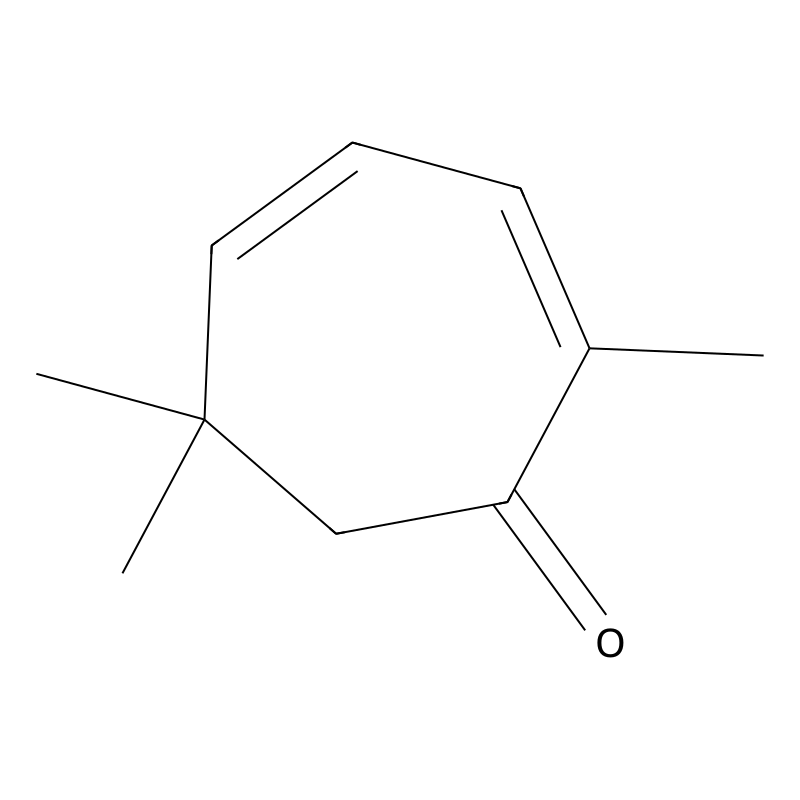

Eucarvone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Antifungal Properties

Studies suggest eucarvone possesses antimicrobial and antifungal properties. Research has shown its effectiveness against various foodborne pathogens like Salmonella Enteritidis and Escherichia coli [1]. Additionally, eucarvone has demonstrated antifungal activity against Aspergillus niger and Candida albicans, fungi commonly associated with food spoilage and human infections [2, 3]. These findings hold promise for developing natural food preservatives and potential antifungal treatments.

Insecticidal Activity

Research indicates eucarvone's potential as a natural insecticide. Studies have demonstrated its efficacy against various insect pests, including mosquitoes, houseflies, and stored-product insects [4, 5, 6]. This characteristic makes eucarvone a potential candidate for developing eco-friendly and sustainable pest control solutions.

Anti-inflammatory and Antioxidant Properties

Emerging research suggests eucarvone might possess anti-inflammatory and antioxidant properties. Studies have shown its ability to reduce inflammation and oxidative stress in various cell models [7, 8]. These findings warrant further investigation to explore eucarvone's potential as a therapeutic agent in inflammatory and oxidative stress-related conditions.

Eucarvone is an organic compound with the chemical formula C10H14O. It belongs to the class of monoterpenes and is characterized by its pleasant aroma, often associated with essential oils. Eucarvone is a colorless to pale yellow liquid that is soluble in organic solvents and has a boiling point of approximately 210 °C. It is primarily derived from the essential oils of various plants, particularly those in the genus Eucalyptus.

The specific mechanism of action of eucarvone in biological systems is not fully understood. However, research suggests it might interact with olfactory receptors in the nose, contributing to its characteristic scent perception []. Additionally, some studies suggest potential antimicrobial activity against certain bacteria and fungi, but further investigation is needed [].

- Diels-Alder Reactions: Eucarvone participates in Diels-Alder reactions, which are important for synthesizing complex cyclic compounds. These reactions involve the formation of cyclohexene derivatives through the reaction of a diene and a dienophile .

- Rearrangement Reactions: In the presence of bases, eucarvone oxide can rearrange to form acetylcyclohexane structures. This transformation highlights the compound's reactivity under different conditions .

- Photo

Eucarvone has been studied for its biological activities, including:

- Antimicrobial Properties: Research indicates that eucarvone exhibits antimicrobial effects against various pathogens, making it a candidate for use in food preservation and medicinal applications.

- Anti-inflammatory Effects: Some studies suggest that eucarvone may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

- Sensitization Potential: It has been noted that eucarvone may cause allergic skin reactions in sensitive individuals, necessitating caution in its handling and application .

Eucarvone can be synthesized through various methods:

- Synthesis from Enol Ethers: A notable method involves the reaction of chloromethylcarbene with trimethylsilyl enol ethers, yielding eucarvone as a product .

- Photochemical Synthesis: Another approach utilizes photochemical methods to derive eucarvone from other organic precursors, emphasizing its versatility in synthetic organic chemistry .

Eucarvone finds applications in several fields:

- Flavoring Agents: Due to its pleasant aroma, eucarvone is used as a flavoring agent in food products.

- Fragrance Industry: It is commonly incorporated into perfumes and scented products for its aromatic properties.

- Pharmaceuticals: Its biological activities suggest potential uses in pharmaceuticals, particularly in developing antimicrobial or anti-inflammatory agents.

Studies on eucarvone's interactions reveal important insights:

- Synergistic Effects: Eucarvone may exhibit synergistic effects when combined with other compounds, enhancing its antimicrobial activity.

- Mechanism of Action: Research into its mechanism of action indicates that eucarvone interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Eucarvone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Carvone | C10H14O | Found in spearmint oil; known for its minty flavor. |

| Limonene | C10H16 | Citrus scent; widely used in cleaning products. |

| Menthol | C10H20O | Cooling sensation; used in medicinal products. |

Uniqueness of Eucarvone

Eucarvone stands out due to its unique combination of pleasant aroma and biological activity. Unlike carvone, which has a distinct minty scent, or limonene with its citrus fragrance, eucarvone offers a more versatile application profile across flavors, fragrances, and potential medicinal uses. Its reactivity and ability to participate in diverse

Carvone-to-Eucarvone Transformation Mechanisms

The transformation of carvone to eucarvone represents a fundamental ring expansion reaction that has garnered significant attention in synthetic organic chemistry [1] [2]. This conversion involves the isomerization of the six-membered cyclohexenone ring system of carvone to the seven-membered cycloheptadienone structure characteristic of eucarvone [16]. The mechanism proceeds through a series of molecular rearrangements that demonstrate the inherent reactivity of monoterpene frameworks under specific reaction conditions [14].

The earliest documented observation of eucarvone formation was achieved through the treatment of carvone hydrobromide under thermal conditions, representing the foundational methodology for this transformation [16]. This pioneering work established that eucarvone could be accessed through divinylcyclopropane-cycloheptadiene rearrangement pathways, which proceed via a concerted Cope-type mechanism [16]. The reaction demonstrates remarkable thermodynamic favorability due to the release of ring strain associated with the cyclopropane intermediate formation [16].

Alternative mechanistic pathways have been identified through acid-catalyzed rearrangement processes [14]. The treatment of 2α-hydroxypinan-3-one with anhydrous oxalic acid leads to eucarvone formation alongside other monoterpene products including carvacrol and various lactone derivatives [14]. This acid-catalyzed route represents a novel approach to eucarvone synthesis that bypasses traditional base-mediated conditions [14].

The base-catalyzed transformation of carvone to eucarvone has been extensively studied and represents the most practical synthetic route [2]. Under basic conditions, carvone undergoes ring expansion to yield eucarvone in approximately 65% yield through carefully controlled reaction parameters [2]. The mechanism involves enolate formation followed by intramolecular cyclization processes that facilitate the six-to-seven membered ring expansion [2].

Table 1: Carvone to Eucarvone Transformation Conditions

| Starting Material | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Carvone | Base (unspecified) | Not specified | Not specified | 65 | [2] |

| Carvone hydrobromide | Heat treatment | Not specified | Elevated | Not specified | [16] |

| (+)-2α-hydroxypinan-3-one | Anhydrous oxalic acid | Not specified | Not specified | Not specified | [14] |

Catalytic Strategies for Regioselective Synthesis

The development of catalytic methodologies for eucarvone synthesis has focused primarily on achieving regioselective control during the transformation process [1] [3]. Lewis acid catalysis has emerged as a particularly effective approach for promoting eucarvone formation under mild reaction conditions [10]. Boron trihalide complexes, including boron trifluoride, boron trichloride, and boron tribromide, have been investigated as catalytic systems for eucarvone photoisomerization reactions [10].

The photochemical transformation of eucarvone under catalytic conditions represents an advanced synthetic methodology that enables access to complex bicyclic structures [10]. Irradiation of eucarvone-boron trihalide complexes at low temperatures generates multiple photoproducts including 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one, phenolic derivatives, and dehydrocamphor [10]. The catalytic system demonstrates remarkable selectivity based on the specific halide employed, with each boron trihalide complex exhibiting distinct product distributions [10].

Photocatalytic methodologies have been developed that utilize eucarvone as a precursor for complex molecular architectures [3]. The intramolecular photocyclization of eucarvone provides access to bicyclic ketone systems through controlled irradiation conditions [3]. This approach represents a significant methodological advance that enables the construction of structurally diverse monoterpene frameworks from a single starting material [3].

The application of transition metal catalysis to eucarvone synthesis has yielded innovative approaches for regioselective bond formation [5]. Tosylhydrazone derivatives of eucarvone undergo unique dimerization processes under basic conditions, proceeding through diazo intermediate formation followed by dipolar cycloaddition reactions [5]. This methodology demonstrates the potential for catalytic cascade reactions that generate complex polycyclic structures from simple eucarvone precursors [5].

Recent advances in organocatalysis have provided alternative strategies for eucarvone synthesis that operate under environmentally benign conditions [4]. Acid-catalyzed isomerization reactions utilizing organic acid catalysts enable the conversion of related monoterpene substrates to eucarvone through keto-enol tautomerization mechanisms [4]. These organocatalytic approaches offer advantages in terms of operational simplicity and reduced environmental impact compared to traditional metal-based systems [4].

Solvent Effects on Reaction Kinetics

The influence of solvent systems on eucarvone synthesis kinetics has been extensively investigated, revealing significant dependencies between reaction medium and transformation efficiency [2] [25]. Photolysis reactions of eucarvone demonstrate dramatic solvent-dependent rate variations that directly impact product yields and reaction completion times [2]. The choice of solvent system fundamentally alters the electronic transitions accessible during photochemical transformations, thereby modulating reaction pathways and kinetics [25].

Polar protic solvents have been shown to enhance the rate of eucarvone photoisomerization reactions compared to non-polar alternatives [2]. Ethanol-based photolysis systems require extended reaction times of approximately 22 days to achieve 36% conversion of eucarvone to photoisomer products [2]. The polar nature of ethanol facilitates stabilization of charged intermediates formed during the photochemical process, although reaction completion remains challenging under these conditions [2].

Highly fluorinated solvents represent a significant advancement in eucarvone photochemistry, offering enhanced reaction rates and improved product selectivity [2]. Trifluoroethanol enables complete photolysis conversion within 3 days, yielding 48% of the desired photoisomer product [2]. The unique electronic properties of fluorinated solvents provide stabilization for reactive intermediates while maintaining the necessary photochemical accessibility for productive transformations [2].

Mixed solvent systems have emerged as optimal media for eucarvone synthesis, combining the advantages of multiple solvent components [2]. The ethylene glycol-trifluoroethanol system in a 10:1 ratio demonstrates superior performance, achieving virtually complete photolysis within 7 days and yielding 52% of the photoisomer product [2]. This mixed solvent approach represents a practical compromise between reaction rate and product isolation efficiency [2].

Table 2: Eucarvone Photolysis Reaction Conditions and Yields

| Solvent System | Irradiation Time (days) | Photoisomer Yield (%) | Completion | Reference |

|---|---|---|---|---|

| Ethanol | 22 | 36 | Not complete | [2] |

| Trifluoroethanol | 3 | 48 | Complete | [2] |

| Ethylene glycol - trifluoroethanol (10:1) | 7 | 52 | Virtually complete | [2] |

The dielectric properties of solvent systems play a crucial role in determining eucarvone reaction kinetics [25]. Solvents with higher dielectric constants facilitate the stabilization of polar transition states formed during ring expansion processes, leading to enhanced reaction rates [25]. The relationship between solvent polarity and reaction kinetics follows predictable trends that enable rational solvent selection for specific synthetic applications [25].

Temperature-dependent solvent effects have been identified as critical parameters for optimizing eucarvone synthesis conditions [2]. Higher temperatures generally accelerate reaction rates but may compromise product selectivity through competing side reactions [2]. The optimal temperature range for eucarvone transformations varies significantly with solvent choice, requiring careful optimization for each specific solvent system [2].

Non-polar solvents such as cyclohexane and dichloromethane exhibit distinct kinetic profiles for eucarvone reactions compared to polar alternatives [25]. These solvents favor specific electronic transitions that may lead to alternative product distributions, particularly in photochemical transformations where electronic state energies are critically dependent on environmental factors [25]. The selection between polar and non-polar solvents therefore represents a fundamental choice that determines both reaction pathway and product outcome [25].

Table 3: Eucarvone Physical and Spectroscopic Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | [9] |

| Molecular Weight (g/mol) | 150.22 | [9] |

| Boiling Point (°C) | 213 | [33] |

| Density (g/mL) | 0.984 | [33] |

| Refractive Index | 1.509 | [33] |

| CAS Number | 503-93-5 | [9] |

| UV λmax (nm) | 298 (π,π), 350 (n,π) | [25] |

| Extinction Coefficient | 5500 (π,π), 40 (n,π) | [25] |

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dienone) exhibits complex photoisomerization dynamics that are highly dependent on the reaction environment and presence of Lewis acids or protons. The compound demonstrates distinct behavior under different irradiation conditions, with its photochemical reactivity being fundamentally altered through complexation with boron trihalides or protonation [1] [2] [3].

The photoisomerization process of eucarvone involves π,π and n,π excited states, with the nature of the reactive excited state depending significantly on the reaction medium [4] [5]. In polar solvents, the n,π* band undergoes significant red-shifting, with the maximum absorption shifting from 350 nanometers in cyclohexane to 310 nanometers in trifluoroethanol [6]. This solvent-dependent behavior directly influences the photoisomerization pathways and product distributions.

Under standard ultraviolet irradiation conditions in non-polar solvents, eucarvone predominantly undergoes photoisomerization to form 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one as the major product, achieving conversions of approximately 94% [3]. However, this product distribution changes dramatically when eucarvone is irradiated in polar media or when adsorbed on solid supports such as silica gel [7] [8].

The photoisomerization dynamics are characterized by rapid excited state decay processes, with the formation of multiple photoproducts occurring through distinct mechanistic pathways. Nuclear magnetic resonance studies reveal that the photoisomerization involves conformational changes in the seven-membered ring system, with ring inversion barriers of approximately 8.3 kilocalories per mole for neutral eucarvone [9]. These barriers increase to 9.1 kilocalories per mole upon protonation or Lewis acid complexation, indicating significant electronic perturbation of the ring system [9].

Sigmatropic Rearrangements Under Ultraviolet Irradiation

The photochemical behavior of eucarvone under ultraviolet irradiation reveals sophisticated sigmatropic rearrangement processes that are highly dependent on the reaction conditions and medium. When eucarvone is irradiated adsorbed on silica gel or in trifluoroethanol, it produces, in addition to the expected photoisomerization products, a bicyclo [2] [1]enone intermediate that subsequently undergoes [1] [10]-sigmatropic photorearrangement [7] [8] [11].

This bicyclo [2] [1]enone intermediate represents a critical species in the photochemical cascade, demonstrating exceptional reactivity under continued ultraviolet irradiation. The compound undergoes a [1] [10]-sigmatropic rearrangement to yield dehydrocamphor and a cyclobutanone product [7] [11]. This rearrangement process represents a fundamentally important mechanistic pathway in the photochemistry of cycloheptadienone systems.

The sigmatropic rearrangement proceeds through a concerted mechanism involving the migration of a carbon-carbon bond in the strained bicyclic system. The driving force for this rearrangement is the relief of ring strain in the bicyclo [2] [1] system combined with the formation of thermodynamically more stable products. The formation of dehydrocamphor through this pathway provides an alternative synthetic route to this important monoterpene derivative [4].

Mechanistic studies indicate that the [1] [10]-sigmatropic rearrangement occurs from an excited π,π* state, consistent with the high-energy requirements for this orbital symmetry-allowed process [4]. The rearrangement demonstrates remarkable selectivity, with the formation of specific stereoisomers depending on the conformational preferences of the bicyclic intermediate at the moment of photochemical activation.

Boron Trihalide Complexation Effects

The complexation of eucarvone with boron trihalides (boron trifluoride, boron trichloride, and boron tribromide) profoundly modifies its photochemical reactivity, creating unique zwitterionic species that exhibit distinct photoisomerization pathways compared to the neutral ketone [3] [9] [12].

These boron trihalide complexes demonstrate remarkable photochemical stability under controlled conditions, with the Lewis acid coordination occurring exclusively at the carbonyl oxygen atom [9]. The complexation results in significant perturbation of the electronic structure, as evidenced by ultraviolet spectral shifts from 303 nanometers for neutral eucarvone to 389-400 nanometers for the complexed species [9]. The extinction coefficients remain substantial (log ε = 3.85-3.93), indicating strong chromophoric character in the complexed systems.

The photoisomerization of eucarvone-boron trihalide complexes yields distinctly different product distributions compared to neutral or protonated eucarvone. Irradiation of the boron trifluoride complex at -90°C produces 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one (68%), 2-methyl-5-isopropylphenol (18%), 2-methyl-6-isopropylphenol (10%), dehydrocamphor (1%), and carvone (3%) [3]. The boron trichloride complex shows enhanced formation of phenolic products, while the boron tribromide complex demonstrates even greater preference for phenol formation.

A critical discovery in the boron trihalide complexation studies is the extreme photolability of the bicyclic ketone complexes. The complex 2·BX₃ (where 2 represents 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one) undergoes rapid secondary photoisomerization to produce phenolic products and carvone [3]. This secondary photochemical process occurs even at very low degrees of conversion, particularly for the boron tribromide complex, which photoisomerizes approximately four times more rapidly than the parent eucarvone complex.

The mechanistic implications of boron trihalide complexation extend beyond simple Lewis acid activation. The complexed species demonstrate altered charge distribution patterns compared to protonated eucarvone, with significantly less positive charge induced on the dienylic portion of the molecule [9]. This electronic redistribution directly influences the available photochemical pathways and accounts for the distinct product distributions observed.

The synthetic utility of boron trihalide complexation is limited by the thermal and photochemical lability of the intermediate complexes, particularly those derived from the bicyclic ketone products [3]. However, the complexation approach provides valuable mechanistic insights into the role of Lewis acids in directing photochemical transformations and offers potential for developing new synthetic methodologies based on controlled photochemical activation.

XLogP3

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant